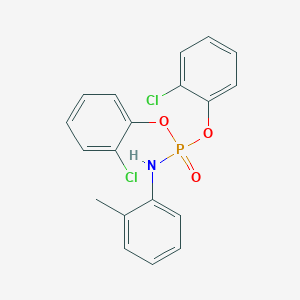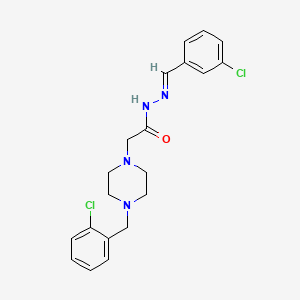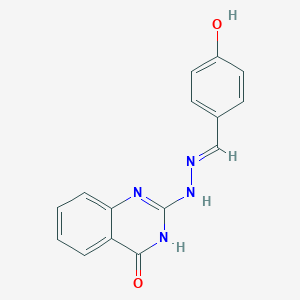
Bis(2-chlorophenyl) o-tolylphosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-chlorophenyl) o-tolylphosphoramidate: is an organophosphorus compound with the chemical formula C19H16Cl2NO3P . This compound is known for its unique structure, which includes two chlorophenyl groups and an o-tolyl group attached to a phosphoramidate core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chlorophenyl) o-tolylphosphoramidate typically involves the reaction of phosphorus oxychloride with 2-chlorophenol and o-toluidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
POCl3+2C6H4ClOH+C7H9NH2→C19H16Cl2NO3P+3HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-chlorophenyl) o-tolylphosphoramidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-chlorophenyl) o-tolylphosphoramidate is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages in complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-cancer agent due to its ability to interfere with cellular processes.
Industry: In industrial applications, this compound is used as a flame retardant and in the production of specialty polymers .
Wirkmechanismus
The mechanism of action of Bis(2-chlorophenyl) o-tolylphosphoramidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include the disruption of phosphorylation processes or interference with signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
- Bis(4-chlorophenyl) o-tolylphosphoramidate
- Bis(2-methoxyphenyl) o-tolylphosphoramidate
- Bis(4-methylphenyl) o-tolylphosphoramidate
Comparison: Bis(2-chlorophenyl) o-tolylphosphoramidate is unique due to the presence of two chlorophenyl groups, which impart distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Eigenschaften
CAS-Nummer |
76168-12-2 |
|---|---|
Molekularformel |
C19H16Cl2NO3P |
Molekulargewicht |
408.2 g/mol |
IUPAC-Name |
N-bis(2-chlorophenoxy)phosphoryl-2-methylaniline |
InChI |
InChI=1S/C19H16Cl2NO3P/c1-14-8-2-5-11-17(14)22-26(23,24-18-12-6-3-9-15(18)20)25-19-13-7-4-10-16(19)21/h2-13H,1H3,(H,22,23) |
InChI-Schlüssel |
QOWDJFJBAJMOEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NP(=O)(OC2=CC=CC=C2Cl)OC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11973758.png)
![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B11973763.png)

![3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11973770.png)

![(5Z)-3-(2-furylmethyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973786.png)
![N-(4-ethoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B11973789.png)

![9-Bromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973795.png)
![2-(Naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973798.png)
![2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11973812.png)
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973815.png)
![6-Amino-3-phenyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11973818.png)
![3-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11973820.png)
